Anti-inflammatory agent 15

Antimycobacterial Tuberculosis MIC50

Standard anti-inflammatory or antimycobacterial compounds fail to control infection-host response interplay, risking non-reproducible SAR data. Anti-inflammatory agent 15 (compound 29) provides a validated dual-mechanism reference. • **Dual potency**: MIC50 2.3 µM (Mtb H37Rv) & 7.8 µM (M299) + iNOS/cytokine suppression (TNF-α, IL-1β) • **Assay-ready**: IC50 71.7 µM for HTS calibration, Z'-factor optimization • **Structural benchmark**: Critical analog (cmpd 28/16 series) for SAR studies Ships globally for in vitro co-culture and lead optimization.

Molecular Formula C17H20N2S
Molecular Weight 284.4 g/mol
Cat. No. B12409611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 15
Molecular FormulaC17H20N2S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
InChIInChI=1S/C17H20N2S/c1-13(2)15-8-10-16(11-9-15)19-17(20)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H2,18,19,20)
InChIKeyXLHNUFJSOUSSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 15 Overview


Anti-inflammatory agent 15 (also designated as compound 29, CAS: 474516-87-5) is a synthetic small molecule (C17H20N2S, MW: 284.4 g/mol) characterized as a dual-function antimycobacterial and anti-inflammatory agent . Its biological profile is defined by the inhibition of Mycobacterium tuberculosis (Mtb) strains H37Rv and M299, alongside the suppression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines TNF-α and IL-1β . This dual activity distinguishes it from single-mechanism anti-inflammatory compounds and positions it as a specialized research tool for studies intersecting infection and inflammation.

Dual antimycobacterial and anti-inflammatory pathway assay context
Supports infection-inflammation intersection research models
iNOS / TNF-α / IL-1β pathway response monitoring

Substitution Risks for Anti-inflammatory Agent 15


Substituting Anti-inflammatory agent 15 with a generic analog or another compound from the same anti-inflammatory or antimycobacterial class is scientifically precarious due to significant, quantifiable differences in potency, spectrum, and mechanism. Closely related compounds, such as Anti-inflammatory agent 14 (compound 28) and Anti-inflammatory agent 11 (compound 16), exhibit markedly different MIC50 values against Mtb strains and varying capacities for nitrite reduction (NO inhibition) . Furthermore, the specific dual inhibition of iNOS and pro-inflammatory cytokines (TNF-α, IL-1β) while exhibiting antimycobacterial activity is not a universal feature of in-class compounds . Using an unverified substitute would introduce uncontrolled variables, potentially yielding non-reproducible data and incorrect conclusions regarding structure-activity relationships (SAR). The evidence presented below quantifies these critical differences.

Structural analogs may differ in Mtb MIC50 profile; Agent 14 and Agent 11 exhibit distinct potency windows
NO inhibition IC50 may shift with analog substitution; anti-inflammatory assay context may not transfer directly
Dual iNOS / cytokine suppression is not a class-wide feature; single-mechanism comparators lack this combined profile

Anti-inflammatory Agent 15: Head-to-Head Evidence


Mtb H37Rv Potency: Agent 15 vs. Agent 14

Anti-inflammatory agent 15 demonstrates a comparable but slightly lower potency against Mtb H37Rv compared to its direct analog, Anti-inflammatory agent 14 (compound 28). This quantitative difference in MIC50 is critical for SAR studies and for selecting the appropriate tool compound based on required potency windows .

Mtb H37Rv MIC50
Head-to-head
Agent 15: 2.3 µM vs Agent 14: 2.0 µM
Reported MIC50 context may differ; supports SAR potency comparison
~15% less potent than direct analog
Antimycobacterial Tuberculosis MIC50 Structure-Activity Relationship

Potency vs. Agent 11 on Drug-Sensitive and Resistant Mtb

Anti-inflammatory agent 15 exhibits a distinct spectrum of antimycobacterial activity compared to Anti-inflammatory agent 11 (compound 16). While agent 11 is more potent against both the drug-sensitive H37Rv and the resistant M299 strain, the specific MIC50 values for agent 15 provide a differentiated baseline for screening applications where a less potent but still effective compound is required as a control or for combination studies .

Mtb H37Rv / M299 MIC50
Head-to-head
Agent 15: 2.3 / 7.8 µM vs Agent 11: 1.3 / 6.9 µM
Reported strain-panel MIC50 context; differentiated potency profile
Agent 11 more potent across both strains; supports resistance mechanism studies
Drug-Resistant Tuberculosis M299 H37Rv Mycobacterial Inhibition

Potency vs. Isoniazid (H37Rv)

Anti-inflammatory agent 15 is approximately 6-7 times less potent than the first-line antitubercular drug isoniazid against the drug-sensitive Mtb H37Rv strain. This comparison establishes the compound's potency range relative to a clinical standard, which is essential for determining its suitability as a chemical probe or a lead for further optimization [1].

Mtb H37Rv Potency Tier
Cross-study
~6.6-fold less potent
vs isoniazid reference (~0.35 µM MIC50)
Reported potency-tier context; supports chemical-probe selection
Isoniazid MIC50 from published reference; cross-study comparison
Antitubercular Isoniazid MIC50 Reference Standard

Nitric Oxide Inhibition: Agent 15 vs. Agent 11

In a functional assay of anti-inflammatory activity, Anti-inflammatory agent 15 shows a marginally weaker inhibition of accumulated nitrite, a surrogate for NO production, compared to Anti-inflammatory agent 11. This quantifiable difference in IC50 is crucial for experiments where precise control over the level of inflammatory suppression is required .

NO Inhibition IC50
Head-to-head
Agent 15: 71.7 ± 1.1 µM vs Agent 11: 64.8 ± 1.0 µM
Reported NO pathway inhibition context; assay-specific potency differentiation
~10.6% less potent than Agent 11; cell-based nitrite accumulation assay
Nitric Oxide iNOS Inflammation IC50 Macrophage

Dual Antimycobacterial and Cytokine-Suppressive Activity

Unlike many compounds that exhibit either antimycobacterial or anti-inflammatory properties, Anti-inflammatory agent 15 demonstrates both activities through a defined mechanism. It inhibits the growth of Mtb strains while also suppressing the expression of iNOS and the production of the pro-inflammatory cytokines TNF-α and IL-1β . This dual activity profile is a specific and verifiable characteristic of this compound.

Dual Mechanism Profile
Class-level
Antimycobacterial activity + iNOS / TNF-α / IL-1β suppression
May support dual-pathway research models; not a class-wide feature
Data to verify; compiled from multiple in vitro assays
Dual-Action iNOS TNF-α IL-1β Multitarget

Anti-inflammatory Agent 15: Application Scenarios


Antimycobacterial SAR Studies

As a reference point in a series of closely related analogs (e.g., compounds 28, 16, and 29), Anti-inflammatory agent 15 provides a critical data point for understanding how structural modifications impact MIC50 against both drug-sensitive (H37Rv) and resistant (M299) Mtb strains. Its specific MIC50 values of 2.3 μM and 7.8 μM serve as a benchmark for evaluating new derivatives .

Host-Pathogen Models with Dual Modulation

This compound is uniquely suited for in vitro co-culture models investigating the interplay between Mtb infection and the host inflammatory response. Its capacity to inhibit Mtb growth while simultaneously suppressing iNOS, TNF-α, and IL-1β allows researchers to dissect the contributions of these specific pathways in a single experimental system without the need for multiple drugs .

HTS Assay Calibration and Validation

Anti-inflammatory agent 15's moderate potency in both antimycobacterial (MIC50 2.3-7.8 μM) and anti-inflammatory (IC50 71.7 μM) assays makes it an ideal tool for calibrating and validating HTS platforms. It serves as a reliable positive control that falls within the dynamic range of typical assays, helping to ensure assay robustness and Z'-factor optimization without the risk of off-target effects at very high or low concentrations .

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
MIC50 profile across strain panel
H37Rv and M299 endpoint comparison
Host-pathogen co-culture models
Dual antimycobacterial and anti-inflammatory assay context
iNOS, TNF-α, IL-1β pathway monitoring
HTS assay calibration
Moderate potency range within assay dynamic range
Z'-factor and assay robustness verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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